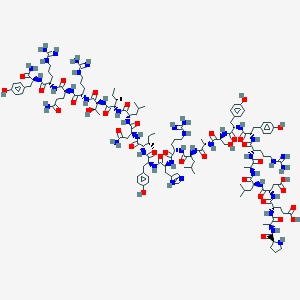
4-Nitro-1-naphthol
Overview
Description
KAT8-IN-1 is a chemical compound known for its role as an inhibitor of lysine acetyltransferase 8 (KAT8), an enzyme involved in the acetylation of histones. This compound has been studied for its potential therapeutic applications, particularly in the context of diseases such as cancer and inflammatory conditions .
Mechanism of Action
Target of Action
The primary target of 4-Nitro-1-naphthol is lysine acetyltransferase 8 (KAT8) . KAT8 is a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression. It does so by acetylating lysine residues on histone proteins, which can result in the loosening of the DNA-histone interaction and thereby increase gene transcription .
Mode of Action
This compound acts as an inhibitor of KAT8 . It binds to the enzyme and prevents it from acetylating histone proteins . This inhibition can disrupt the normal function of KAT8 and alter gene expression patterns .
Biochemical Pathways
The inhibition of KAT8 by this compound can affect various biochemical pathways. One key pathway is the regulation of gene expression . By inhibiting KAT8, this compound can alter the acetylation pattern of histones, leading to changes in the transcription of certain genes .
Pharmacokinetics
Like many other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties are likely to be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The inhibition of KAT8 by this compound can lead to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, if genes involved in cell growth and division are affected, this could potentially influence cell proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules, such as proteins or other small molecules, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
4-Nitro-1-naphthol is known to interact with various biomolecules. It has been identified as a lysine (K) acetyltransferase 8 (KAT8) inhibitor . KAT8 is a histone acetyltransferase (HAT), and inhibition of HATs by this compound could result in disease states, such as cancer or inflammatory diseases .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a KAT8 inhibitor . By inhibiting KAT8, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with KAT8 . As a KAT8 inhibitor, this compound can bind to KAT8, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits photo-stable behavior in alcoholic solutions .
Metabolic Pathways
Nitro compounds, including this compound, are known to trigger redox reactions within cells, causing toxicity and subsequent death of microorganisms .
Transport and Distribution
It is known that this compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones , which may influence its transport and distribution.
Subcellular Localization
It is known that this compound is a small molecule that can diffuse across cell membranes .
Preparation Methods
The synthesis of KAT8-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
KAT8-IN-1 primarily undergoes reactions related to its role as an inhibitor of lysine acetyltransferase 8. These reactions include:
Acetylation: KAT8-IN-1 inhibits the acetylation of lysine residues on histones, a process catalyzed by lysine acetyltransferase 8
Binding Reactions: The compound binds to the active site of lysine acetyltransferase 8, preventing the enzyme from interacting with its natural substrates.
Common reagents and conditions used in these reactions include acetyl coenzyme A as a co-substrate and various buffers to maintain the appropriate pH and ionic strength . The major products formed from these reactions are acetylated histones and other proteins .
Scientific Research Applications
KAT8-IN-1 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
KAT8-IN-1 is unique in its selectivity for lysine acetyltransferase 8 compared to other inhibitors. Similar compounds include:
C646: An inhibitor of KAT3B and lysine deacetylases, which has a broader range of targets compared to KAT8-IN-1.
N-phenyl-5-pyrazolone derivatives: Compounds 19 and 34 have been identified as selective inhibitors of lysine acetyltransferase 8, similar to KAT8-IN-1.
CTx-648/PF-9363: A potent and selective inhibitor of KAT6A/B, which has shown efficacy in breast cancer models.
KAT8-IN-1 stands out due to its specific inhibition of lysine acetyltransferase 8, making it a valuable tool for studying the biological functions and therapeutic potential of this enzyme .
Properties
IUPAC Name |
4-nitronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRNGLMBHIITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209238 | |
| Record name | 4-Nitro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-62-9 | |
| Record name | 4-Nitro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 605-62-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)




